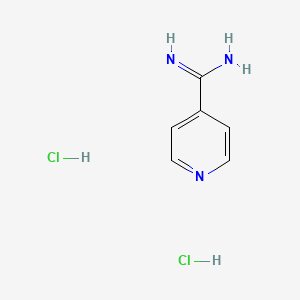

Isonicotinimidamide dihydrochloride

Description

Significance as a Research Reagent and Chemical Building Block

The primary significance of isonicotinimidamide dihydrochloride (B599025) in chemical research lies in its role as a bifunctional molecule. The pyridine (B92270) nitrogen atom and the amidine group offer multiple reaction sites, allowing for the construction of diverse molecular architectures. The amidine functional group, in particular, is a key structural motif in many biologically active compounds, making isonicotinimidamide dihydrochloride a valuable starting material for drug discovery and development. nih.gov

As a building block, it provides a ready-made pyridyl-amidine scaffold, which can be incorporated into larger molecules. This is particularly advantageous in the synthesis of heterocyclic compounds, where the pyridine ring can influence the electronic properties and biological activity of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22035-76-3 |

| Molecular Formula | C₆H₇N₃·2HCl |

| Molecular Weight | 194.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

Overview of its Role in Organic and Drug Synthesis Disciplines

In organic synthesis, this compound is primarily utilized as a precursor for the synthesis of various heterocyclic systems. The amidine group can react with a variety of electrophiles and nucleophiles, leading to the formation of rings such as triazoles, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals.

In the realm of drug synthesis, the isonicotinic moiety is a recognized pharmacophore, present in a number of therapeutic agents. The ability of the amidine group to participate in hydrogen bonding and other non-covalent interactions makes it a valuable feature for designing molecules that can bind to biological targets such as enzymes and receptors. For instance, derivatives of isonicotinamide (B137802) have been investigated as inhibitors of enzymes like beta-secretase, which is implicated in Alzheimer's disease. While not directly involving the dihydrochloride salt, this highlights the therapeutic potential of the core isonicotinamide structure.

Detailed Research Findings

While specific, in-depth research focusing solely on this compound is somewhat limited in publicly accessible literature, its utility can be inferred from studies on closely related compounds and general synthetic methodologies for amidine-containing molecules.

Research has shown that amidines, in general, are crucial for the synthesis of N-substituted derivatives which are of significant interest in pharmaceutical chemistry. core.ac.uk The synthesis of such compounds often involves the reaction of a nitrile with an amine, a process where isonicotinonitrile could be a precursor to isonicotinimidamide itself.

Furthermore, the synthesis of 1,2,4-triazoles, a class of heterocycles with a wide range of biological activities including antimicrobial and anticancer properties, can be achieved from precursors containing an amidine-like structure. For example, isonicotinic acid hydrazide, a related compound, is a common starting material for the synthesis of various triazole derivatives. nih.gov This suggests that this compound could serve as a valuable alternative or precursor in similar synthetic pathways.

Table 2: Examples of Heterocyclic Systems Derived from Amidine Precursors

| Precursor Type | Reagent | Resulting Heterocycle | Potential Application |

| Amidine | Dicarbonyl Compound | Pyrimidine (B1678525) | Medicinal Chemistry |

| Amidine Hydrazide | Orthoester | 1,2,4-Triazole | Antimicrobial, Anticancer |

| Amidoxime (B1450833) | --- | 1,2,4-Oxadiazole | Drug Discovery |

The development of kinase inhibitors is another area where the isonicotinamide scaffold is relevant. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often associated with diseases like cancer. The pyridine ring and the potential for hydrogen bonding from the amidine group make isonicotinimidamide derivatives attractive candidates for the design of kinase inhibitors.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9Cl2N3 |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

pyridine-4-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C6H7N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h1-4H,(H3,7,8);2*1H |

InChI Key |

FRSQXENTWASGMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=N)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Isonicotinimidamide Dihydrochloride

Established Synthetic Pathways for Isonicotinimidamide Dihydrochloride (B599025)

The synthesis of isonicotinimidamide dihydrochloride primarily originates from pyridine-based precursors. These methods are well-documented and provide reliable access to the target compound.

Preparation from Pyridine (B92270) Derivatives and Allied Precursors

The classical approach to synthesizing this compound involves the use of pyridine derivatives. One common method is the conversion of isonicotinic acid hydrazide (isoniazid), a well-known therapeutic agent, into the desired product. derpharmachemica.com This transformation can be achieved through various reagents that facilitate the formation of the imidamide functional group.

Another route involves starting from other substituted pyridines. For instance, 3-picoline, a major byproduct in the industrial synthesis of pyridine, can be oxidized to nicotinic acid, which can then be further functionalized. nih.gov The strategic manipulation of functional groups on the pyridine ring is a key aspect of these synthetic strategies. derpharmachemica.com

Investigation of Alternative Synthetic Routes and Comparative Methodological Analyses

While classical methods are effective, research into alternative synthetic routes is ongoing to improve efficiency, yield, and environmental footprint. These investigations often involve exploring different catalysts, solvent systems, and reaction conditions. For example, the use of thionyl chloride for the preparation of nicotinoyl chloride from nicotinic acid is a common step that can be optimized. derpharmachemica.com Comparative analyses of these different methodologies aim to identify the most practical and scalable approach for the synthesis of this compound.

Utilization as a Key Building Block in Advanced Chemical Synthesis

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles.

Synthesis of Diverse Nitrogen Heterocyclic Compounds

This compound is a key starting material for the synthesis of a wide array of nitrogen-containing heterocycles. kit.edu These compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. kit.edu The presence of the amidine moiety allows for cyclization reactions with various electrophiles to form different ring systems. For example, it can be used in the construction of quinoxalines, indoles, and indazoles. kit.edu The synthesis of novel high-nitrogen content heterocyclic compounds is an active area of research. dtic.mil

Formation of Pyrimidine-Based Scaffolds via Condensation Reactions

One of the most significant applications of this compound is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a core structural motif in many pharmaceuticals. The condensation reaction of this compound with various dicarbonyl compounds or their equivalents is a common strategy to construct the pyrimidine ring. researchgate.netmdpi.com For instance, the reaction with β-keto esters or malononitrile (B47326) derivatives can lead to the formation of highly functionalized pyrimidines. growingscience.comscribd.com The Pinner synthesis and its modifications are classical methods for pyrimidine formation that can utilize amidines like isonicotinimidamide. mdpi.com

Derivatization into Phenylthiazole and Oxadiazole Systems

This compound can also be derivatized to form other important heterocyclic systems such as phenylthiazoles and oxadiazoles. For instance, the synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives has been reported, highlighting the utility of pyridine-containing precursors in generating complex heterocyclic structures. nih.gov The formation of 1,3,4-oxadiazoles can be achieved through the cyclization of acylhydrazides, which can be derived from isonicotinamide (B137802) precursors. ijper.orgnih.gov These heterocycles are known to exhibit a range of biological activities. ijper.orgnih.gov

Integration into Quinoline (B57606) and Indole (B1671886) Frameworks

The synthesis of quinoline and indole scaffolds is a major focus in organic and medicinal chemistry due to their prevalence in biologically active compounds. Numerous methods exist for the construction of these heterocyclic systems, often involving the condensation of anilines with various carbonyl compounds or other reactive intermediates. These methods include well-established name reactions such as the Skraup, Doebner-von Miller, Friedländer, and Fischer indole syntheses. researchgate.netbhu.ac.indu.edu.egpharmaguideline.commdpi.comorganic-chemistry.orgresearchgate.netslideshare.netyoutube.comyoutube.com

However, a comprehensive search of the chemical literature did not yield any specific examples or methodologies that utilize this compound as a precursor for the synthesis of either quinoline or indole frameworks. The inherent reactivity of the amidine group, theoretically, could be harnessed for cyclization reactions, but no published research has demonstrated this application for this compound.

Application in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Linkers

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. tcichemicals.comtcichemicals.comchemrxiv.orgnih.govnih.govnih.govlabscoop.comresearchgate.netrsc.org The construction of these materials relies on the use of organic "linkers" or "building blocks" that connect through strong covalent or coordination bonds. The functionality of the linker molecule dictates the properties of the resulting framework.

While a variety of functional groups, including amines, aldehydes, and carboxylic acids, are commonly employed as linkers in COF and MOF synthesis, there is no available research demonstrating the use of this compound for this purpose. researchgate.nettcichemicals.comtcichemicals.comchemrxiv.orgnih.govnih.govnih.govlabscoop.comresearchgate.netrsc.org The dinitrile or diamidine functionalities are known to be effective linkers, but the specific integration of the isonicotinimidamide moiety into these advanced materials has not been documented.

Chemical Reactivity and Selective Derivatization Studies

Understanding the fundamental chemical reactivity of a compound is crucial for its development as a synthetic tool. This includes its behavior under various reaction conditions, such as oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Characterization of Oxidized Derivatives

Information regarding the oxidation of this compound and the characterization of any resulting oxidized derivatives is not available in the current body of scientific literature.

Reduction Reactions and Synthesis of Reduced Analogues

Similarly, there are no published studies detailing the reduction of this compound or the synthesis and characterization of its reduced analogues.

Nucleophilic Substitution Reactions for Substituted Derivatives

Nucleophilic substitution is a fundamental reaction class in organic chemistry. nih.govnih.govyoutube.comyoutube.com However, specific studies on the nucleophilic substitution reactions of this compound, which would be key to creating a diverse range of substituted derivatives, have not been reported.

Exploration of Bioisosteric Modifications and Structural Diversification

Bioisosterism is a key strategy in medicinal chemistry for optimizing the pharmacological properties of lead compounds by replacing a functional group with another that has similar physical or chemical properties. drughunter.comnih.govnih.govprinceton.eduyoutube.com The amidine group in this compound could theoretically be a subject for bioisosteric replacement to modulate its biological activity. However, there is no published research that explores such modifications for this specific compound.

Synthesis and Analysis of N-Hydroxy and Trifluoromethyl Analogues

The development of novel analogues of this compound, specifically those incorporating N-hydroxy and trifluoromethyl functionalities, represents a significant area of research aimed at modulating the compound's chemical properties. While direct literature on the synthesis of N-hydroxy and trifluoromethyl analogues of this compound is not available, established synthetic methodologies for analogous compounds provide a clear and scientifically sound basis for their preparation and analysis.

Synthesis of N-Hydroxy-Isonicotinimidamide

The synthesis of N-hydroxy-isonicotinimidamide, also known as isonicotinamidoxime, can be effectively achieved through the reaction of isonicotinonitrile with hydroxylamine (B1172632). This transformation is a well-documented method for converting nitriles to N-hydroxy-amidines (amidoximes) rsc.orgnih.gov.

The reaction typically proceeds by treating isonicotinonitrile with hydroxylamine hydrochloride in the presence of a suitable base to liberate the free hydroxylamine. Common bases for this purpose include potassium tert-butoxide or sodium carbonate rsc.orglookchem.com. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol, sometimes in a co-solvent system with toluene (B28343) to facilitate the reaction lookchem.com. The mixture is stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 75-80°C) to drive the reaction to completion lookchem.com.

The progress of the reaction can be monitored by standard chromatographic techniques such as thin-layer chromatography (TLC). Upon completion, the N-hydroxy-isonicotinimidamide product can be isolated by removing the solvent under reduced pressure, followed by an aqueous work-up and extraction with an organic solvent like dichloromethane (B109758) lookchem.com. Purification can be achieved through recrystallization or column chromatography.

The final step would involve the conversion of the free base to its dihydrochloride salt by treating a solution of the N-hydroxy-isonicotinimidamide with an appropriate amount of hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.

Table 1: Representative Reaction Conditions for the Synthesis of N-Hydroxy-Isonicotinimidamide

| Parameter | Condition | Reference |

| Starting Material | Isonicotinonitrile | rsc.orgnih.gov |

| Reagent | Hydroxylamine Hydrochloride | lookchem.com |

| Base | Potassium tert-butoxide | lookchem.com |

| Solvent | Methanol/Toluene | lookchem.com |

| Temperature | 75-80°C | lookchem.com |

| Reaction Time | 17 hours (with staged addition of reagents) | lookchem.com |

Synthesis of Trifluoromethyl Analogues

The introduction of a trifluoromethyl (CF₃) group onto the pyridine ring of isonicotinimidamide can be approached through several established methods for the trifluoromethylation of pyridine derivatives chemistryviews.orgacs.orgnih.gov. A plausible strategy involves the direct trifluoromethylation of a suitable pyridine precursor, such as isonicotinonitrile, followed by the conversion of the nitrile group to the imidamide.

Direct C-H trifluoromethylation of pyridines can be achieved through various methods, including radical, nucleophilic, or electrophilic pathways chemistryviews.org. One efficient method involves the activation of the pyridine ring, for instance, by forming an N-oxide or a pyridinium (B92312) salt, which enhances its reactivity towards trifluoromethylating agents acs.orgjst.go.jpnih.govsemanticscholar.org. For example, pyridine N-oxides can react with trifluoroacetic anhydride (B1165640) under photochemical conditions to yield trifluoromethylated pyridines nih.gov. Another approach involves the treatment of pyridinium iodide salts with trifluoroacetic acid in the presence of a silver salt acs.orgresearchgate.net.

Once the trifluoromethylated isonicotinonitrile is synthesized, the nitrile group can be converted to the imidamide functionality. A common route for this conversion is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia. Alternatively, the nitrile can be converted to the corresponding amidoxime (B1450833) with hydroxylamine, which is then reduced to the amidine via catalytic hydrogenation lookchem.com.

The resulting trifluoromethyl-isonicotinimidamide would then be converted to its dihydrochloride salt using hydrochloric acid.

Table 2: Potential Reaction Scheme for Trifluoromethyl-Isonicotinimidamide Synthesis

| Step | Description | Key Reagents | Reference |

| 1 | Trifluoromethylation of Isonicotinonitrile | Trifluoroacetic acid, Silver carbonate | acs.orgresearchgate.net |

| 2 | Conversion of Nitrile to Imidamide | 1. HCl, Ethanol (Pinner reaction) 2. Ammonia | lookchem.com |

| 3 | Salt Formation | Hydrochloric Acid | - |

The analysis of the trifluoromethyl analogue would rely on similar spectroscopic methods as the N-hydroxy analogue. ¹⁹F NMR spectroscopy would be a critical tool to confirm the presence and location of the trifluoromethyl group on the pyridine ring. ¹H and ¹³C NMR, IR, and HRMS would be used to fully characterize the structure and confirm its purity.

Advanced Characterization and Structural Elucidation of Isonicotinimidamide Dihydrochloride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the elucidation of molecular structures and the confirmation of compound identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information crucial for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of protons (¹H NMR) and carbons (¹³C NMR) within the molecular framework. nih.govnih.gov

For isonicotinimidamide dihydrochloride (B599025), ¹H NMR and ¹³C NMR spectra would be expected to show characteristic signals corresponding to the pyridine (B92270) ring and the imidamide group. The proton spectrum would likely exhibit signals in the aromatic region for the pyridine protons and distinct resonances for the amine (NH₂) and imine (NH) protons of the imidamide moiety. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine ring and the carbon of the C=N bond in the imidamide group. chemicalbook.com The exact chemical shifts would be influenced by the presence of the dihydrochloride salt form.

The first step in structural elucidation via NMR is the assignment of resonances. nih.gov For complex molecules or derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, leading to an unambiguous structural assignment. nih.gov

Table 1: Predicted NMR Data for Isonicotinimidamide Dihydrochloride This table presents hypothetical NMR data based on the known structure and general chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.5 - 9.0 | d | Protons ortho to pyridine nitrogen |

| ¹H | 7.8 - 8.2 | d | Protons meta to pyridine nitrogen |

| ¹H | 9.0 - 10.0 | br s | NH₂ protons |

| ¹H | 10.0 - 11.0 | br s | NH proton |

| ¹³C | 150 - 160 | s | Pyridine carbons adjacent to nitrogen |

| ¹³C | 120 - 130 | s | Pyridine carbons meta to nitrogen |

| ¹³C | 140 - 150 | s | Pyridine carbon at position 4 |

| ¹³C | 160 - 170 | s | Imidamide carbon (C=N) |

d = doublet, br s = broad singlet, s = singlet

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for determining the purity of chemical compounds and confirming their identity by comparing retention times with a known standard. sielc.commdpi.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov

For the analysis of this compound, a reverse-phase HPLC or UPLC method would typically be employed. sielc.com A C18 column is a common choice for the stationary phase, while the mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov The use of UPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.commdpi.com

The purity of an this compound sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. The identity is confirmed if the retention time of the sample matches that of a certified reference standard under the same chromatographic conditions. Method validation would ensure the linearity, accuracy, and precision of the analytical procedure. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. asianjpr.com This technique is invaluable for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.govncsu.edu

In an LC-MS analysis of this compound, the compound would first be separated from any impurities by the LC system. The eluent would then be introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For isonicotinimidamide, a protonated molecular ion [M+H]⁺ would be expected.

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of the parent ion. nih.govnih.gov The resulting fragment ions are characteristic of the molecule's structure and can be used to confirm its identity. The fragmentation pattern of isonicotinimidamide would likely involve cleavage of the C-N bonds in the imidamide group and fragmentation of the pyridine ring. researchgate.net This detailed structural information is crucial for the unambiguous identification of the compound and its derivatives. mdpi.com

Table 2: Expected LC-MS Fragmentation Data for Isonicotinimidamide This table presents hypothetical fragmentation data. The actual fragments and their relative abundances can vary depending on the instrument and experimental conditions.

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (NH₃) |

| [M+H]⁺ | [C₅H₄N-CN]⁺ | Isonicotinonitrile |

| [M+H]⁺ | [C₅H₅N]⁺ | Pyridine |

Crystal Structure Analysis

The study of the three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides definitive proof of a molecule's structure and insights into its physical properties.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.govyoutube.com This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. uni-bayreuth.de

A single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its covalent structure, including bond lengths and angles. nih.gov It would also reveal the ionic interactions between the protonated isonicotinimidamide cation and the chloride anions. The resulting crystallographic data, including unit cell parameters and space group, serve as a unique fingerprint for the compound in its crystalline form. researchgate.net

Conformational Analysis and Preferred Molecular Orientations in the Solid State

The data obtained from single-crystal X-ray diffraction also allows for a detailed conformational analysis of the molecule in the solid state. researchgate.net This includes the determination of torsion angles and the identification of the preferred spatial arrangement of the atoms. For this compound, this analysis would reveal the planarity of the pyridine ring and the geometry of the imidamide group.

Furthermore, the study of the crystal packing reveals the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the arrangement of molecules in the crystal lattice. rsc.org In the case of this compound, strong hydrogen bonds would be expected between the amine and imine protons and the chloride anions, as well as potentially between adjacent organic cations. Understanding these preferred molecular orientations is crucial as they can influence the material's physical properties, such as solubility and stability.

Analysis of Intermolecular Interactions and Packing Arrangements

The supramolecular architecture of isonicotinimidamide salts is dictated by a complex interplay of strong and weak intermolecular interactions. The protonated nature of the isonicotinimidamide cation and the presence of chloride counter-ions facilitate a rich network of hydrogen bonds, which are the primary determinants of the crystal packing. Analysis of closely related structures, such as pyridine-4-carboximidamidate chloride (isonicotinamidine hydrochloride), provides significant insight into the types of interactions that govern the three-dimensional arrangement of this compound in the solid state.

In the crystal structure of pyridine-4-carboximidamidate chloride, the cations and anions are organized into a layered structure stabilized by a robust hydrogen-bonding network. nih.gov Each isonicotinamidine (B1297283) cation participates in hydrogen bonds with two other cations via N—H···N interactions and with two chloride anions through N—H···Cl interactions. nih.gov This arrangement results in the formation of two-dimensional layers. These layers are further interconnected by weak C—H···Cl interactions, extending the structure into a three-dimensional supramolecular assembly. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structure of the closely related pyridine-4-carboximidamidate chloride. nih.gov

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N-H···N | N3-H3B···N1 | 0.90(2) | 2.22(2) | 3.115(2) | 173(2) | (i) x, -1+y, z |

| N-H···Cl | N2-H2A···Cl1 | 0.90(2) | 2.38(2) | 3.275(2) | 173(2) | (ii) -1+x, y, z |

| N-H···Cl | N3-H3A···Cl1 | 0.90(2) | 2.40(2) | 3.284(2) | 168(2) | (iii) 1-x, 1/2+y, 1/2-z |

| C-H···Cl | C2-H2···Cl1 | 0.93(2) | 2.68(2) | 3.556(2) | 166(2) | (iv) 1-x, -1/2+y, 1/2-z |

| Data derived from the crystal structure of pyridine-4-carboximidamidate chloride. nih.gov |

The formation of these extensive hydrogen-bonded networks is a common feature in the crystal structures of related N-heterocyclic compounds. rsc.orgresearchgate.net The strength and directionality of these interactions play a crucial role in determining the physicochemical properties of the solid material. While π-π stacking interactions between aromatic rings are often observed in pyridinium (B92312) compounds, they are not reported as a significant interaction in the layered structure of pyridine-4-carboximidamidate chloride, where the hydrogen bonding and electrostatic interactions are the dominant forces. nih.gov The detailed analysis of these packing arrangements is fundamental for understanding the structure-property relationships in this class of compounds.

Computational and Theoretical Investigations of Isonicotinimidamide Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can predict a range of properties, including molecular orbital energies and reactivity descriptors.

Studies on compounds structurally related to isonicotinimidamide, such as isonicotinohydrazide derivatives, have utilized DFT to elucidate their electronic characteristics. A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical stability of a molecule; a larger energy gap suggests higher stability and lower reactivity. frontiersin.org

For instance, in a study of 5-Bromonicotinic acid, another pyridine (B92270) derivative, DFT calculations revealed the locations of electrophilic and nucleophilic sites, providing insights into the molecule's reactive behavior. nih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying regions susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Key Concepts in DFT-Based Reactivity Analysis

| Descriptor | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

These computational analyses are instrumental in predicting how molecules like Isonicotinimidamide Dihydrochloride (B599025) might interact with biological targets and other chemical species.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. iucr.org This method allows for the characterization of interatomic interactions, including covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds.

In a study of a nicotinamide-oxalic acid salt, QTAIM analysis was employed to identify and characterize both conventional and unconventional hydrogen bonds. frontiersin.orgnih.gov By locating bond critical points (BCPs) in the electron density and analyzing the properties at these points (such as the electron density and its Laplacian), the strength and nature of the interactions can be quantified. frontiersin.orgnih.gov This approach is invaluable for understanding the forces that govern the supramolecular assembly of molecules in the solid state.

For Isonicotinimidamide Dihydrochloride, QTAIM could be used to analyze the interactions between the cation and the chloride counter-ions, as well as any intermolecular hydrogen bonds that may dictate its crystal packing. Such an analysis would provide a detailed picture of the bonding landscape of the compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with other systems, such as proteins. These techniques are essential for understanding biological processes at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Several studies have performed molecular docking simulations with derivatives of isonicotinoyl hydrazide against various protein targets. For example, a series of isonicotinoyl hydrazide derivatives were investigated as potential inhibitors of the main protease of SARS-CoV-2. nanobioletters.comresearchgate.net The results of these studies identified key amino acid residues involved in binding and provided docking scores that correlate with the binding affinity. nanobioletters.comresearchgate.net

Table 2: Example of Molecular Docking Results for Isonicotinoyl Hydrazide Derivatives against SARS-CoV-2 Main Protease

| Ligand | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | -123.23 | Glu 166, Ser 144 |

Data sourced from a study on potential COVID-19 inhibitors. researchgate.net

These studies demonstrate the utility of molecular docking in identifying promising derivatives of isonicotinamide (B137802) for further development.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energetic barriers between them. mdpi.com The collection of all possible conformations and their corresponding energies is known as the energetic landscape. nih.gov

The study of different polymorphs of isonicotinamide also provides insight into its energetic landscape, as different crystal forms represent different minima on the potential energy surface. ccspublishing.org.cn The analysis of the intermolecular interactions in these polymorphs helps to explain their relative stabilities. ccspublishing.org.cn

In Silico Prediction Methodologies

A wide range of in silico methodologies are available to predict the physicochemical and biological properties of chemical compounds. mdpi.com These methods are often used in the early stages of drug discovery to prioritize candidates for synthesis and experimental testing.

For nitrogen-containing heterocyclic compounds like this compound, in silico tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for toxicity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, allowing for the prediction of the activity of new derivatives.

Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com These predictions are crucial for assessing the drug-likeness of a compound and for identifying potential liabilities early in the development process. The use of these in silico tools can significantly streamline the drug discovery pipeline for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their potential therapeutic effects or other biological activities.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known activities is required. In the context of this compound, this would involve synthesizing a library of related pyridine derivatives and experimentally determining their biological activity, for instance, as enzyme inhibitors. chemrevlett.comchemrevlett.comresearchgate.net The chemical structures of these compounds are then converted into numerical descriptors that quantify their physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Multiple Linear Regression (MLR) is a commonly employed statistical method in QSAR studies. chemrevlett.comchemrevlett.com This technique models the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). For instance, a QSAR study on pyridine derivatives might yield a model with a high coefficient of determination (R²) and cross-validated R² (Q²), indicating a strong predictive ability. chemrevlett.comchemrevlett.com

The statistical validity of the developed QSAR model is crucial and is assessed through various validation techniques. These include internal validation methods like leave-one-out (LOO) cross-validation and external validation using a separate test set of compounds that were not used in the model development. chemrevlett.com A reliable QSAR model will exhibit high statistical correlation and predictive power for both the training and test sets.

Below is a hypothetical data table illustrating the parameters of a QSAR model developed for a series of pyridine derivatives, which could be analogous to a study involving this compound.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.908 | Indicates that over 90% of the variance in the biological activity is explained by the model. chemrevlett.com |

| Q² (Cross-validated R²) | 0.784 | Demonstrates the model's predictive ability during internal cross-validation. chemrevlett.com |

| F-statistic | 18.209 | Shows the statistical significance of the regression model. researchgate.net |

| Standard Error of Prediction | 0.38 | Represents the average deviation of the predicted values from the experimental values. nih.gov |

This table is interactive. Users can sort the columns to analyze the data.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound.

Virtual Screening Approaches for Identification of Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.orgslideshare.net This approach can be broadly categorized into two main types: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure of the biological target, ligand-based virtual screening can be employed. This method relies on the knowledge of molecules that are known to be active. A common LBVS approach is pharmacophore modeling, where a 3D arrangement of essential chemical features that a molecule must possess to be active is generated. This pharmacophore model is then used as a query to search compound databases for molecules with a similar arrangement of features.

Another LBVS technique is shape-based screening, where the 3D shape of a known active molecule, such as a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, is used as a template to find other molecules with a similar shape. nih.govcam.ac.uk

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the target protein is available, structure-based virtual screening is a powerful approach. Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. slideshare.net The binding affinity is then estimated using a scoring function.

The general workflow for a virtual screening campaign to identify novel ligands that may interact with a target relevant to this compound would involve:

Target Selection and Preparation: Identifying a relevant biological target, for example, an enzyme in a metabolic pathway where nicotinamide-like molecules are involved. nih.govcam.ac.uktandfonline.comnih.gov

Compound Library Preparation: Assembling a large, diverse library of small molecules for screening. This can include commercially available compounds, natural products, or custom-designed libraries.

Docking and Scoring: Docking each molecule in the library into the binding site of the target protein and scoring their potential binding affinity.

Hit Selection and Refinement: The top-scoring molecules are then selected as "hits" for further investigation. These hits can be further filtered based on drug-like properties and visual inspection of their binding modes.

The following interactive table provides a hypothetical example of results from a virtual screening campaign, showcasing key parameters used to evaluate potential ligands.

| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit | Predicted ADME Properties |

| ZINC12345 | -9.8 | 4/5 | Favorable |

| ASINEX56789 | -9.5 | 5/5 | Acceptable |

| NPRODUCT101 | -9.2 | 3/5 | Moderate |

| IBSCREEN202 | -8.9 | 4/5 | Favorable |

This table is interactive. Users can sort the columns to compare the virtual screening hits.

The most promising candidates identified through virtual screening would then be synthesized or purchased for experimental validation of their biological activity. nih.gov

Structure Activity Relationship Sar Studies of Isonicotinimidamide Dihydrochloride Analogues Preclinical Focus

Methodologies for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for a chemical scaffold like isonicotinimidamide dihydrochloride (B599025) is a foundational element of preclinical drug discovery. It involves a systematic investigation into how modifications of a molecule's chemical structure influence its biological activity. This process is crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

Design and Synthesis of Analogues with Targeted Structural Variations

The initial step in an SAR study involves the rational design and chemical synthesis of a library of analogues. For isonicotinimidamide dihydrochloride, this would entail targeted modifications at various positions of the molecule. Key areas for variation would likely include the pyridine (B92270) ring and the imidamide functional group.

Synthetic strategies would be developed to introduce a diverse range of substituents. For instance, the pyridine ring could be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. Similarly, the amino group of the imidamide could be alkylated or acylated to explore the impact of steric bulk and hydrogen bonding potential. The synthesis of such analogues often requires multi-step reaction sequences, and their successful preparation is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Systematic Evaluation of Structural Features on Biological Activity

Once synthesized, each analogue undergoes systematic biological evaluation. This typically involves a battery of in vitro assays to determine key parameters such as binding affinity for the target receptor or enzyme, and functional activity (e.g., agonist or antagonist effects). The data generated from these assays, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are then correlated with the specific structural changes made to each analogue.

This systematic approach allows researchers to identify which structural features are essential for biological activity (the pharmacophore) and which can be modified to fine-tune the compound's properties. For example, a consistent loss of activity upon modification of a particular functional group would suggest its critical role in target interaction.

Influence of Substituents on Biological Activity Profiles

The nature and position of substituents on the isonicotinimidamide scaffold would be expected to have a profound impact on the biological activity, potency, and selectivity of the analogues.

Impact of Heterocyclic Ring Systems on Compound Potency and Selectivity

In many drug discovery programs, the core heterocyclic ring system is a key determinant of a compound's potency and selectivity. In the case of this compound, the pyridine ring is a central feature. SAR studies would likely explore the replacement of this pyridine ring with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine, or even non-aromatic heterocycles) to assess the importance of the nitrogen's position and the ring's electronic properties.

Effects of Aliphatic and Aromatic Substituents on Activity

The introduction of various aliphatic (e.g., methyl, ethyl, propyl) and aromatic (e.g., phenyl, substituted phenyl) groups at different positions on the isonicotinimidamide core would be a critical part of the SAR investigation.

Aliphatic Substituents: These groups can influence activity through steric effects, where the size and shape of the substituent can either enhance or hinder the compound's fit within a binding pocket. They can also impact the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.

A hypothetical data table illustrating the kind of findings from such a study is presented below. Please note this data is for illustrative purposes only, as specific experimental data for this compound analogues is not available.

| Compound ID | R1-Substituent (Pyridine Ring) | R2-Substituent (Imidamide N) | Biological Activity (IC50, µM) |

| Isonicotinimidamide | H | H | [Value] |

| Analogue 1 | 2-CH3 | H | [Value] |

| Analogue 2 | 3-Cl | H | [Value] |

| Analogue 3 | H | CH3 | [Value] |

| Analogue 4 | H | Phenyl | [Value] |

Allosteric Modulation and Bitopic Ligand Design Principles (where applicable to Isonicotinimidamide derivatives)

In modern drug discovery, the concepts of allosteric modulation and bitopic ligand design offer sophisticated strategies for achieving higher receptor selectivity and fine-tuning functional activity.

Allosteric modulation involves the binding of a ligand to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity or efficacy of the orthosteric ligand. nih.gov This approach can offer greater subtype selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. nih.gov

Bitopic ligands are hybrid molecules designed to simultaneously interact with both the orthosteric and an allosteric site on a receptor. This dual interaction can lead to compounds with unique pharmacological profiles, combining the high affinity often associated with orthosteric ligands with the high selectivity conferred by allosteric modulators.

Should isonicotinimidamide derivatives be found to interact with a receptor that possesses known allosteric sites, these principles could be applied. For example, if a particular analogue of isonicotinimidamide shows a modest affinity but influences the binding of a known orthosteric ligand, it might be acting as an allosteric modulator. Subsequent design efforts could then focus on creating bitopic ligands by linking the isonicotinimidamide scaffold (as the allosteric-binding portion) to a known orthosteric ligand via a suitable chemical linker. The nature and length of this linker would be critical variables to optimize in order to achieve the desired dual binding and biological effect.

Mechanistic Studies of Isonicotinimidamide Dihydrochloride in Biological Systems Preclinical

Enzyme Inhibition Mechanisms

No published studies were found describing the enzyme inhibition mechanisms of Isonicotinimidamide Dihydrochloride (B599025).

Studies on Bacterial Enzyme Inhibition (e.g., Staphylococcus aureus, Escherichia coli)

There is no available data from preclinical studies on the inhibitory effects of Isonicotinimidamide Dihydrochloride on enzymes from Staphylococcus aureus or Escherichia coli.

Characterization of Inhibition Kinetics (Competitive, Uncompetitive, Non-competitive, Mixed Inhibition Models)

The inhibition kinetics of this compound have not been characterized in the scientific literature.

Time-Dependent Inhibition (TDI) and Mechanism-Based Inactivation Investigations

No investigations into the time-dependent inhibition or mechanism-based inactivation properties of this compound have been reported.

Differential Enzyme Inhibition Phenomena in Multi-Substrate Systems

Information regarding the behavior of this compound in multi-substrate enzyme systems is not available.

Isonicotinimidamide as a Nucleophile in Biochemical Interactions

The role of this compound as a nucleophile in biochemical interactions has not been explored in published research.

Cellular Pathway Modulation (Preclinical in vitro studies)

There are no preclinical in vitro studies available that detail the modulation of cellular pathways by this compound.

Induction of Apoptosis in Cancer Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the induction of apoptosis in cancer cell lines by this compound. Extensive searches of scientific databases and research publications did not yield any studies investigating the pro-apoptotic effects of this specific compound. Therefore, no data on the molecular mechanisms, such as caspase activation or regulation of apoptotic proteins, can be provided at this time.

Disruption of Cell Cycle Progression

Similarly, information regarding the ability of this compound to disrupt cell cycle progression in cancer cells is not available in the current body of scientific research. Preclinical studies examining the impact of this compound on cell cycle checkpoints, cyclin-dependent kinases (CDKs), or cyclins have not been published. As a result, there is no data to present on its potential to arrest cell proliferation through cell cycle modulation.

Modulation of Specific Signaling Pathways (e.g., Rho Kinase Pathway Modulation as a Precursor to Inhibitors)

There is no scientific evidence to suggest that this compound modulates specific signaling pathways, such as the Rho kinase (ROCK) pathway. The role of this compound as a precursor to or an inhibitor of key signaling molecules involved in cancer progression has not been explored in any published preclinical studies. Consequently, a discussion on its mechanism of action in this context cannot be formulated.

Applications of Isonicotinimidamide Dihydrochloride in Preclinical Drug Discovery and Chemical Synthesis

Preclinical Antimicrobial Agent Development

The development of new antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. The preclinical pipeline includes a diverse range of molecules, from direct-acting antibiotics to those that potentiate the effects of existing drugs. Compounds are rigorously tested in vitro to determine their spectrum of activity and potency, often measured by the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Clostridium difficile)

Currently, there is a lack of specific published research data detailing the direct antibacterial activity of Isonicotinimidamide Dihydrochloride (B599025) against key bacterial pathogens such as Staphylococcus aureus, Escherichia coli, or Clostridium difficile. While related chemical classes like isocyanides have been investigated for their ability to inhibit certain Gram-positive bacteria, specific findings for Isonicotinimidamide Dihydrochloride are not available in the reviewed literature.

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Candida glabrata, Candida auris)

Similarly, dedicated studies on the in vitro antifungal efficacy of this compound against pathogenic yeasts of the Candida genus, including C. albicans, C. glabrata, and the emerging multidrug-resistant C. auris, are not prominently featured in accessible scientific literature. The search for novel antifungal agents is urgent, with numerous compounds being explored, but specific data for this compound remains elusive.

Role as a Precursor or Analog in Tuberculosis Research (related to Isoniazid)

This compound is structurally related to isoniazid (B1672263) (INH), a cornerstone drug in the treatment of tuberculosis (TB). Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. Due to its structural similarity, this compound serves as a relevant analog and potential precursor or starting material in the synthesis of novel isoniazid derivatives. Research in this area aims to create new analogs that may overcome existing resistance mechanisms or exhibit improved pharmacological properties. The study of such analogs is crucial for understanding the structure-activity relationships that govern the antimycobacterial effect and for developing next-generation treatments for drug-resistant TB.

Preclinical Anticancer Research Applications

The evaluation of novel compounds for anticancer activity is a fundamental aspect of oncological research. Preclinical screening typically involves in vitro assays using various cancer cell lines to assess the agent's impact on cell survival, growth, and the induction of programmed cell death (apoptosis).

In Vitro Studies on Cancer Cell Viability and Proliferation

There is a significant gap in the publicly available scientific literature regarding in vitro studies on the effect of this compound on cancer cell viability and proliferation. While numerous compounds are continuously screened for cytotoxic effects against cancer cell lines, specific research detailing the activity of this compound has not been identified.

Exploration of Apoptosis-Inducing Properties in Neoplastic Cells

The ability to induce apoptosis in cancer cells is a key characteristic of many effective chemotherapeutic agents. However, there is no specific information from available research to confirm or describe the apoptosis-inducing properties of this compound in neoplastic cells.

Broader Pharmaceutical and Synthetic Utility

This compound, a chemical compound featuring a pyridine (B92270) ring substituted with an amidine functional group, holds significance in the realms of organic synthesis and medicinal chemistry. Its structural attributes, particularly the basicity of the amidine group and the presence of a pyridine nitrogen atom, render it a versatile building block for the creation of more complex molecules with potential therapeutic applications.

Reagent for General Organic Synthesis and Pharmaceutical Compound Derivatization

This compound serves as a valuable reagent in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. The amidine group is a key synthon for the construction of nitrogen-containing rings.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net For instance, isonicotinimidamide has been utilized in condensation reactions with β-dicarbonyl compounds or their equivalents to form substituted pyrimidines. acs.org These reactions typically proceed through a Michael addition followed by a cyclization-condensation sequence. The resulting pyrimidine-based molecules are of significant interest in drug discovery due to their wide range of biological activities.

Furthermore, isonicotinimidamide has been employed in the synthesis of more complex fused heterocyclic systems. A study on the development of human topoisomerase II inhibitors reported the use of pyridine-4-carboximidamide in the construction of a tetrahydropyrido[4,3-d]pyrimidine scaffold. nih.govresearchgate.net This reaction involved heating 4-amino-nicotinic acid with pyridine-4-carboximidamide to form the bicyclic core, which was then further functionalized. nih.govresearchgate.net However, it is important to note that the reactivity of isonicotinimidamide can be substrate-dependent. In an attempt to synthesize polysubstituted pyrimido[4,5-b]indoles, isonicotinimidamide hydrochloride was found to be unreactive under the specific reaction conditions employed. acs.org

The derivatization of existing pharmaceutical compounds is another area where amidine-containing reagents find utility, although specific examples directly employing this compound are not extensively documented in readily available literature. The general principle involves using the amidine moiety to introduce specific functionalities that can modulate the pharmacokinetic or pharmacodynamic properties of a drug molecule. mdpi.commdpi.com

The following table summarizes selected examples of the use of isonicotinimidamide or its close derivatives in organic synthesis:

| Starting Material(s) | Reagent | Product | Application/Significance | Reference(s) |

| Methyl 3-oxobutanoate | Isonicotinimidamide | 2-(Pyridin-4-yl)-6-methylpyrimidin-4-ol | Synthesis of pyrimidine derivatives for potential use as ABCG2 inhibitors | acs.org |

| 4-Amino-nicotinic acid | Pyridine-4-carboximidamide | 2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol | Development of novel topoisomerase II inhibitors | nih.govresearchgate.net |

| 2-(1-Methyl-1H-indol-3-yl)naphthoquinone | Isonicotinimidamide hydrochloride | No desired product | Unsuccessful attempt to synthesize polysubstituted pyrimido[4,5-b]indoles | acs.org |

Applications as a Catalyst and Complexing Agent

The structural features of this compound, namely the pyridine nitrogen and the amidine group, suggest its potential to act as a ligand for metal catalysts or as a complexing agent. Both pyridyl and amidine moieties are known to coordinate with a variety of transition metals.

While direct applications of this compound as a catalyst or a primary complexing agent in published research are not prominent, the utility of structurally related compounds provides a strong indication of its potential. For example, a derivative, pyridine-2,6-bis(carboximidamide) (B11754766) dihydrochloride, has been successfully employed as a ligand in nickel-catalyzed cross-coupling reactions. This highlights the capacity of the pyridyl-amidine scaffold to support catalytic processes.

The coordination chemistry of isonicotinamide (B137802) derivatives with transition metals has been explored, leading to the formation of metal complexes with interesting properties and potential applications in materials science and catalysis. The ability of the pyridine nitrogen to act as a coordination site, in conjunction with the chelating potential of the amidine group, could allow for the formation of stable metal complexes. These complexes could, in turn, exhibit catalytic activity in various organic transformations. Further research is required to fully explore and realize the potential of this compound in this capacity.

Contribution to the Development of Novel Therapeutic Agents in Research

This compound and its derivatives have contributed to the development of novel therapeutic agents, primarily by serving as key building blocks for molecules with diverse biological activities. The amidine functional group is a well-established pharmacophore found in a number of clinically used drugs and investigational compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. nih.gov

Research has demonstrated that incorporating the pyridine-4-carboximidamide moiety into larger molecular scaffolds can lead to potent inhibitors of important biological targets. For instance, derivatives of 2-pyridylquinazolines and -pyrimidines, synthesized using isonicotinimidamide, have been identified as highly potent and non-toxic inhibitors of the Breast Cancer Resistance Protein (ABCG2), a protein associated with multidrug resistance in cancer. acs.org

Similarly, the synthesis of tetrahydropyrido[4,3-d]pyrimidines from pyridine-4-carboximidamide has yielded compounds with promising inhibitory activity against human topoisomerase II, a critical enzyme in DNA replication and a target for anticancer drugs. nih.govresearchgate.net Furthermore, a derivative, N'-(3-fluorophenyl)pyridine-4-carboximidamide, has been noted for its potential in pharmaceutical development due to its inherent biological activity. smolecule.com

The broader class of amidine-containing compounds has been extensively reviewed for its wide-ranging antimicrobial activities, including antibacterial, antifungal, and antiparasitic properties. nih.govnih.gov This body of research provides a strong rationale for the continued exploration of this compound as a scaffold in the design and synthesis of new therapeutic agents.

Future Directions in the Study of this compound: Avenues for Advanced Research

While this compound has been a compound of interest in medicinal chemistry, its full potential remains to be unlocked. The future of research into this compound is poised to move beyond initial explorations into more sophisticated and targeted investigations. This article outlines key emerging research avenues that will be crucial in developing a comprehensive understanding of this compound and harnessing its therapeutic possibilities. These future directions focus on sustainable synthesis, in-depth characterization, rational drug design, exploration of new biological targets, and integration into modern drug discovery pipelines.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Isonicotinimidamide dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., amidine derivatives), controlling reaction stoichiometry, and adjusting pH during salt formation. For dihydrochloride salts, post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity . Temperature gradients (e.g., 0–5°C during acid addition) minimize side reactions. Yield improvements often require iterative adjustments to reaction time and catalyst loading (e.g., using HCl gas for efficient protonation) .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amine and chloride proton signals .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Q. How does the dihydrochloride form influence the solubility and stability of Isonicotinimidamide in aqueous experimental systems?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, enabling use in buffer solutions (e.g., PBS at pH 7.4). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization can improve long-term storage stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic degradation or tissue-specific uptake. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .

- 3D Cell Cultures : Use spheroid or organoid models to bridge in vitro-in vivo gaps .

Q. How can researchers investigate the interaction mechanisms between this compound and target enzymes using spectroscopic methods?

- Methodological Answer :

- Fluorescence Quenching : Monitor binding affinity by titrating the compound into enzyme solutions and measuring fluorescence emission changes (e.g., tryptophan residues in the active site) .

- Circular Dichroism (CD) : Detect conformational changes in enzymes upon binding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real time .

Q. What methodologies are employed to assess the potential cytotoxic effects of this compound in cellular models?

- Methodological Answer :

- MTT/PrestoBlue Assays : Measure mitochondrial activity in HEK-293 or HepG2 cells after 24–72 hr exposure .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- ROS Detection : Employ DCFH-DA fluorescence to assess oxidative stress .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.